molecular formula C13H18N2O4 B5289632 (3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol

(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol

Cat. No.: B5289632
M. Wt: 266.29 g/mol
InChI Key: CXNOLPRKOCSCCI-QWRGUYRKSA-N
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Description

(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol, also known as EPD, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. EPD is a synthetic derivative of piperidine and is known for its unique biochemical and physiological effects. In We will also discuss the future directions for research on EPD.

Mechanism of Action

The exact mechanism of action of (3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to have antioxidant properties, which can protect neurons from oxidative stress and prevent their degeneration.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It can also protect neurons from oxidative stress and prevent their degeneration. This compound has been shown to have anti-inflammatory properties and can reduce inflammation in the body. It can also improve insulin sensitivity and lower blood glucose levels.

Advantages and Limitations for Lab Experiments

(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to dissolve in certain experimental conditions. It also has a short half-life, which means that it can be quickly metabolized in the body.

Future Directions

There are several future directions for research on (3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol. One area of research could focus on understanding the exact mechanism of action of this compound. This could help in the development of more effective treatments for diseases such as cancer and neurodegenerative diseases. Another area of research could focus on improving the solubility of this compound in water, which could make it more suitable for certain experimental conditions. Additionally, research could focus on developing new derivatives of this compound that have improved properties for specific applications.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for the treatment of various diseases. It has been extensively studied for its potential applications in the field of medicine, particularly in the treatment of cancer and neurodegenerative diseases. This compound has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research on this compound could lead to the development of more effective treatments for various diseases.

Synthesis Methods

(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol is synthesized through a multi-step process that involves the reaction of piperidine with various reagents. The first step involves the protection of the primary amine group of piperidine with a carbamate group. This is followed by the reaction of the protected piperidine with 2-ethoxypyridine-3-carboxylic acid chloride to form the desired product, this compound. The final step involves the deprotection of the carbamate group to obtain pure this compound.

Scientific Research Applications

(3S*,4S*)-1-[(2-ethoxypyridin-3-yl)carbonyl]piperidine-3,4-diol has been studied for its potential applications in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor properties and can inhibit the growth of cancer cells. This compound has also been found to have neuroprotective effects and can prevent the degeneration of neurons in the brain. This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

[(3S,4S)-3,4-dihydroxypiperidin-1-yl]-(2-ethoxypyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-2-19-12-9(4-3-6-14-12)13(18)15-7-5-10(16)11(17)8-15/h3-4,6,10-11,16-17H,2,5,7-8H2,1H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXNOLPRKOCSCCI-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)N2CCC(C(C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC=N1)C(=O)N2CC[C@@H]([C@H](C2)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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